Boc-Cys(Octyl)-OH solubility profile in organic solvents
Boc-Cys(Octyl)-OH solubility profile in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Boc-Cys(Octyl)-OH in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
N-tert-butoxycarbonyl-S-octyl-L-cysteine, abbreviated as Boc-Cys(Octyl)-OH, is a pivotal protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. The strategic incorporation of an octyl group on the cysteine thiol confers significant hydrophobicity, influencing the conformation and biological activity of the final peptide. A comprehensive understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, enhancing purification efficiency, and developing viable formulation strategies. This technical guide provides a framework for predicting and experimentally determining the solubility of Boc-Cys(Octyl)-OH. We delve into the physicochemical principles governing its solubility, offer a robust experimental protocol for its quantification, and present a predictive analysis based on its molecular structure.
Introduction: The Strategic Importance of Solubility
In the landscape of peptide chemistry and drug development, the physical properties of building blocks are as critical as their chemical reactivity. Boc-Cys(Octyl)-OH is a prime example of a derivative where functionality and physical behavior are intrinsically linked. Its utility in synthesizing complex peptides necessitates its dissolution in various organic media for coupling reactions, deprotection steps, and subsequent purification. Poor solubility can lead to incomplete reactions, challenging purifications, and ultimately, lower yields and purity of the target molecule.
This guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for Boc-Cys(Octyl)-OH. Rather than a simple data sheet, this document serves as a predictive guide and a methodological manual for researchers. By understanding the molecular determinants of solubility and employing standardized experimental protocols, scientists can confidently handle this reagent and anticipate its behavior in diverse solvent systems.
Physicochemical Profile and Solubility Prediction
The solubility of a molecule is governed by its intermolecular interactions with the solvent, a principle encapsulated by the adage "like dissolves like." A detailed analysis of the Boc-Cys(Octyl)-OH structure is key to predicting its behavior.
Molecular Structure and Functional Group Analysis of Boc-Cys(Octyl)-OH
Caption: Molecular structure breakdown of Boc-Cys(Octyl)-OH.
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Boc (tert-butoxycarbonyl) Group: This bulky, nonpolar group protects the amine but significantly increases the molecule's hydrophobicity and steric hindrance.
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S-Octyl Group: The eight-carbon alkyl chain attached to the sulfur atom is the primary contributor to the molecule's nonpolar character. This long, hydrophobic tail dictates its preference for nonpolar environments.
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Carboxylic Acid Group (-COOH): This is the main polar, hydrophilic functional group. It can act as both a hydrogen bond donor and acceptor, providing a site for interaction with polar solvents.
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Cysteine Backbone: The core amino acid structure, including the amide linkage from the Boc group, contributes to the molecule's polarity.
Overall Character: Boc-Cys(Octyl)-OH is a classic amphiphilic molecule, possessing distinct hydrophobic and hydrophilic regions. However, the combined steric bulk and hydrophobicity of the Boc and S-octyl groups dominate its overall character, making it significantly less polar than its unprotected L-cysteine counterpart.[1][2]
Predictive Solubility Profile:
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High Solubility: Expected in polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Tetrahydrofuran (THF) . These solvents possess a high dielectric constant and can effectively solvate both the polar carboxylic acid head and the nonpolar tails. Chlorinated solvents such as Dichloromethane (DCM) are also excellent candidates due to their ability to dissolve a wide range of organic compounds.[3][4]
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Moderate to Good Solubility: Expected in alcohols like Methanol (MeOH) and Ethanol (EtOH) . These protic solvents can form hydrogen bonds with the carboxylic acid group, but the long octyl chain may limit miscibility.[5][6]
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Low to Negligible Solubility: Expected in highly nonpolar solvents such as hexanes , toluene , and diethyl ether . The energy required to break the hydrogen bonding network of the solute's carboxylic acid groups is not compensated by the weak van der Waals forces offered by these solvents. Similarly, solubility in water is expected to be very low due to the molecule's dominant hydrophobic nature.
Quantitative Solubility Data (Experimental Template)
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Dichloromethane (DCM) | 25 | HPLC/Gravimetric | |||
| N,N-Dimethylformamide (DMF) | 25 | HPLC/Gravimetric | |||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/Gravimetric | |||
| Methanol | 25 | HPLC/Gravimetric | |||
| Ethanol | 25 | HPLC/Gravimetric | |||
| Ethyl Acetate | 25 | HPLC/Gravimetric | |||
| Acetonitrile | 25 | HPLC/Gravimetric | |||
| Tetrahydrofuran (THF) | 25 | HPLC/Gravimetric | |||
| Toluene | 25 | HPLC/Gravimetric | |||
| Hexanes | 25 | HPLC/Gravimetric |
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the "shake-flask" method, a gold standard for determining the equilibrium solubility of a solid compound in a solvent.[7] This method ensures that the solution is truly saturated, providing a reliable and reproducible measurement.
Workflow for Shake-Flask Solubility Determination
Caption: Standard experimental workflow for solubility determination.
Materials and Equipment:
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Boc-Cys(Octyl)-OH (solid)
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Selected organic solvents (HPLC grade)
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Analytical balance
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Scintillation vials or flasks with screw caps
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Orbital shaker or magnetic stirrer with temperature control
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Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
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Volumetric flasks and pipettes
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HPLC system with a UV detector or a drying oven/desiccator for gravimetric analysis
Step-by-Step Methodology:
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Preparation of Saturated Solution:
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To a series of vials, add an excess amount of solid Boc-Cys(Octyl)-OH. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.
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Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
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Securely cap the vials to prevent solvent evaporation, which is especially critical for volatile solvents like DCM.
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-
Equilibration:
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Place the vials in an orbital shaker or on a stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended for protected amino acids.[7]
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-
Sample Collection and Preparation:
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After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
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Immediately filter the sample through a syringe filter directly into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is crucial to remove any microscopic solid particles.[7]
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-
Quantification of Dissolved Solute:
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Method A: Gravimetric Analysis
-
Accurately weigh the vial containing the filtered solution.
-
Gently evaporate the solvent. A rotary evaporator or a gentle stream of nitrogen can be used.
-
Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
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The final weight of the residue corresponds to the mass of Boc-Cys(Octyl)-OH dissolved in the initial volume of the solvent.
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-
Method B: HPLC Analysis (Preferred)
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Prepare a series of standard solutions of Boc-Cys(Octyl)-OH of known concentrations in the chosen solvent.
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Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.
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Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.
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Inject the diluted sample into the HPLC and determine its concentration from the calibration curve, accounting for the dilution factor.
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Factors Influencing Solubility & Troubleshooting
Several factors beyond the choice of solvent can influence the solubility of Boc-Cys(Octyl)-OH.
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Temperature: For most solids, solubility increases with temperature.[3] If solubility is limited at room temperature, gentle heating may improve it, but care must be taken to avoid potential degradation. This relationship should be determined empirically.
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Purity of the Solute: Impurities from the synthesis of Boc-Cys(Octyl)-OH can affect its crystal lattice energy and, consequently, its measured solubility.
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Solvent-Solute Interactions: In some cases, specific interactions can occur. For instance, while DMSO is an excellent solvent, it is a mild oxidizing agent and should be used with caution for long-term storage of thiol-containing compounds, although the S-octyl group provides protection.[8] DMF is often preferred for cysteine-containing peptides for this reason.[8]
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pH and Co-solvents: While this guide focuses on pure organic solvents, it is important to note that in mixed-solvent systems containing a base (e.g., triethylamine), the carboxylic acid will be deprotonated to a carboxylate. This ionic form dramatically increases polarity and enhances solubility in more polar solvent systems.[9][10]
Conclusion
A thorough understanding of the solubility of Boc-Cys(Octyl)-OH is a prerequisite for its effective use in research and development. This guide establishes a strong predictive framework based on its amphiphilic but predominantly hydrophobic molecular structure. We predict high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and poor solubility in nonpolar solvents and water. The provided detailed, step-by-step experimental protocol for solubility determination via the shake-flask method offers a reliable system for researchers to generate precise, quantitative data. By applying these principles and methodologies, scientists can mitigate risks associated with poor solubility, leading to more efficient and successful synthetic and formulation outcomes.
References
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- Semantic Scholar. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems.
- PMC. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
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- Benchchem. Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide.
- ResearchGate. DMF dissolving hydrophobic peptides?.
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